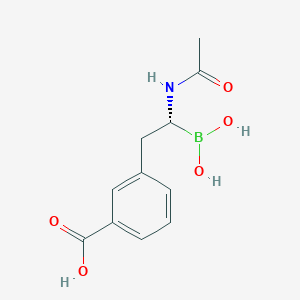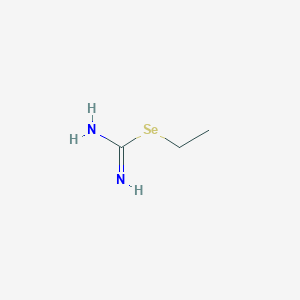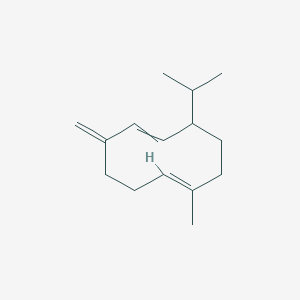
(+/-)-Germacrene D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Germacrene D is a sesquiterpene hydrocarbon that is commonly found in the essential oils of various plants. It is known for its distinctive woody and spicy aroma and is often used in the fragrance industry. This compound is also of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Germacrene D can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a natural precursor in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of a cyclase enzyme, which facilitates the formation of the germacrene D structure.
In a laboratory setting, the synthesis can be carried out using chemical catalysts. For example, the cyclization of farnesyl pyrophosphate can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants that naturally produce this compound. Steam distillation is a common method used to isolate essential oils, followed by fractional distillation to purify this compound. Alternatively, biotechnological methods involving genetically engineered microorganisms can be employed to produce this compound in large quantities.
化学反応の分析
Types of Reactions
(+/-)-Germacrene D undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into oxygenated derivatives such as germacrene D epoxide.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the germacrene D structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in an organic solvent such as dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method for reducing this compound.
Substitution: Halogenation can be achieved using reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Germacrene D epoxide and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as germacrene D dihydride.
Substitution: Halogenated germacrene D derivatives.
科学的研究の応用
(+/-)-Germacrene D has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of sesquiterpene biosynthesis and the effects of various catalysts on cyclization reactions.
Biology: Research has shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. It also has anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Medicine: Studies have indicated that this compound has anticancer properties, particularly against breast and prostate cancer cell lines. It is being investigated for its potential use in cancer therapy.
Industry: In the fragrance industry, this compound is valued for its woody and spicy aroma and is used in the formulation of perfumes and other scented products.
作用機序
The biological effects of (+/-)-Germacrene D are thought to be mediated through various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The anti-inflammatory effects of this compound may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
類似化合物との比較
(+/-)-Germacrene D can be compared with other sesquiterpenes such as:
Germacrene A: Similar in structure but differs in the position of double bonds.
Germacrene B: Another isomer with a different arrangement of carbon atoms.
Germacrene C: Similar to germacrene D but with variations in the cyclization pattern.
The uniqueness of this compound lies in its specific arrangement of double bonds and its distinctive aroma, which sets it apart from other germacrene isomers. Additionally, its broad spectrum of biological activities makes it a compound of significant interest in various fields of research.
特性
CAS番号 |
105453-16-5 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |
InChIキー |
GAIBLDCXCZKKJE-NWYXHMAXSA-N |
異性体SMILES |
C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |
正規SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)
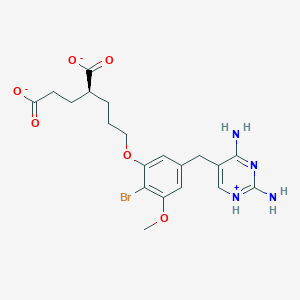
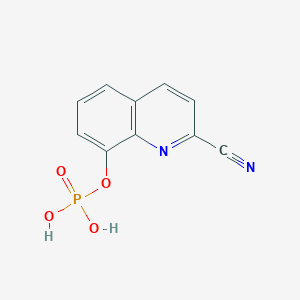
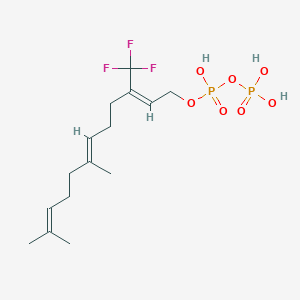
![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)

![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)
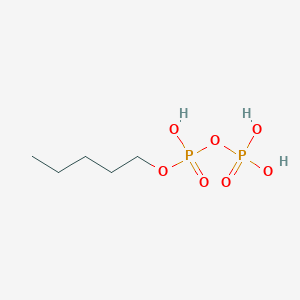
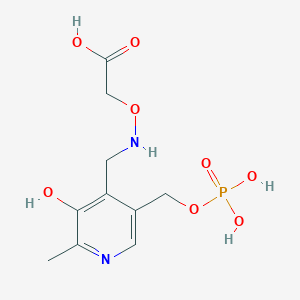
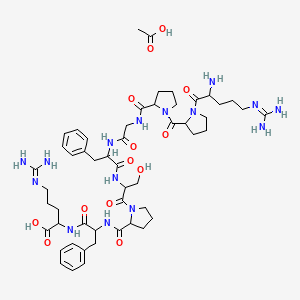
![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)
![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)
